molecular formula C24H34O4 B12420252 6-Epi-medroxy Progesterone 17-acetate-d3

6-Epi-medroxy Progesterone 17-acetate-d3

Cat. No.: B12420252
M. Wt: 389.5 g/mol
InChI Key: PSGAAPLEWMOORI-VXCGPOLRSA-N
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Description

6-Epi-medroxy Progesterone 17-acetate-d3 is a synthetic steroidal compound. It is a derivative of medroxyprogesterone acetate, which is a commonly used progestin in hormone therapy and contraceptives. The “6-epi” prefix indicates a specific stereoisomer of the compound, and the “d3” suffix denotes the presence of three deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research to study the effects of progestins and their metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Epi-medroxy Progesterone 17-acetate-d3 typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.

    Esterification: Conversion of hydroxyl groups to acetate esters.

    Epimerization: Conversion of the stereochemistry at the 6-position to obtain the “epi” configuration.

    Deuteration: Introduction of deuterium atoms at specific positions to obtain the “d3” isotopologue.

The reaction conditions for each step vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale synthesis of the steroidal precursor.

    Purification: Use of chromatography and recrystallization techniques to purify intermediates and the final product.

    Quality Control: Rigorous testing to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Epi-medroxy Progesterone 17-acetate-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride, SOCl2) or alkylating agents (e.g., methyl iodide, CH3I) under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 17-position can yield a ketone, while reduction of the same ketone can regenerate the hydroxyl group.

Scientific Research Applications

6-Epi-medroxy Progesterone 17-acetate-d3 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of progestins.

    Biology: Employed in studies of hormone receptor interactions and the effects of progestins on cellular processes.

    Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptives.

    Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of 6-Epi-medroxy Progesterone 17-acetate-d3 involves its interaction with progesterone receptors in target tissues. Upon binding to these receptors, the compound modulates the transcription of specific genes involved in reproductive and metabolic processes. The presence of deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    Medroxyprogesterone Acetate: The parent compound, widely used in hormone therapy and contraceptives.

    6-Epi-medroxy Progesterone 17-acetate: The non-deuterated version of the compound.

    Progesterone: The natural hormone, used as a reference in studies of synthetic progestins.

Uniqueness

6-Epi-medroxy Progesterone 17-acetate-d3 is unique due to its specific stereochemistry and isotopic labeling. The “epi” configuration at the 6-position and the presence of deuterium atoms distinguish it from other similar compounds. These features can influence its biological activity and metabolic pathways, making it a valuable compound for scientific research.

Properties

Molecular Formula

C24H34O4

Molecular Weight

389.5 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14-,18-,19+,20+,22-,23+,24+/m1/s1/i1D3

InChI Key

PSGAAPLEWMOORI-VXCGPOLRSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

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